molecular formula C19H22N2O2S2 B2997594 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-09-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2997594
CAS No.: 895461-09-3
M. Wt: 374.52
InChI Key: LWFBHHNQBUWVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic small molecule featuring a bicyclic benzothiazol-2-yl core substituted with a 5,5-dimethyl-7-oxo group and a propanamide side chain modified with a p-tolylthio moiety. This compound belongs to a class of amide derivatives designed for therapeutic applications, particularly targeting parasitic and enzymatic pathways. The benzothiazol-2-yl scaffold is a common pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets such as kinases and protozoan enzymes .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-4-6-13(7-5-12)24-9-8-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h4-7H,8-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBHHNQBUWVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound with potential biological activity. This article explores its biological properties, synthesis, and relevant case studies.

  • Chemical Formula : C16H15N3O4S
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 325986-91-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance:

  • In Vitro Studies : Compounds with the 7-oxo substituent were tested against CCRF-CEM leukemia cells. The results showed that many of these analogues were inactive at concentrations exceeding 20 µg/mL .
  • Mechanism of Action : The presence of the carbonyl group at the C7 position has been hypothesized to influence the biological activity negatively. This suggests that modifications in the molecular structure can significantly alter efficacy against cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
  • Introduction of Substituents : The p-tolylthio group is introduced via nucleophilic substitution methods.

Study 1: Synthesis and Testing of Analogues

A study focused on synthesizing various analogues of thiazole compounds demonstrated that structural modifications could enhance biological activity. The findings indicated that certain substitutions led to increased potency against specific cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that the presence and position of functional groups like carbonyls and thioethers play crucial roles in determining biological activity. This knowledge aids in designing more effective derivatives .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityIC50 (µg/mL)Reference
N-(5,5-dimethyl-7-oxo...)325986-91-2Inactive against CCRF-CEM>20
Similar Thiazole DerivativeTBDActive against Gram-positive bacteriaTBD

Comparison with Similar Compounds

Substituent Variations on the Benzothiazol Core

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS: 27748-08-9): This simpler derivative lacks the extended propanamide chain and p-tolylthio group.
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamide (Ref: 10-F753560):
    The replacement of the propanamide with a benzamide moiety reduces conformational flexibility. This derivative was also discontinued, implying that the propanamide linker in the target compound may better accommodate steric or electronic demands of target proteins .

Modifications to the Amide Side Chain

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Compound 12): This analog features a rigid benzo[b]thiophene carboxamide group instead of the propanamide chain. It exhibited 54% yield in synthesis and was investigated for African trypanosomiasis . The methoxy group enhances solubility but may reduce lipophilicity compared to the p-tolylthio group in the target compound.
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide :
    Substitution with a 2-ethylthio-benzamide group () introduces a sulfur atom but retains a shorter linker. Such modifications may alter binding kinetics in kinase inhibition assays, as seen in Rho-kinase inhibitors (e.g., compound 31 in ) .

Antiparasitic Activity

  • It demonstrated moderate bioactivity (scores: 11, 6, 6), suggesting that the target compound’s p-tolylthio group might offer improved selectivity or potency in parasitic assays .

Kinase Inhibition

  • N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives: These CDK7 inhibitors () utilize an acrylamide group for covalent binding, contrasting with the non-covalent propanamide in the target compound. The p-tolylthio group may provide reversible inhibition, reducing off-target effects .

Key Research Findings

  • Synthetic Advantages : The target compound’s propanamide chain allows modular synthesis via carboxamide coupling, similar to methods used for compound 12 (column chromatography, EtOAc/hexane) .
  • Therapeutic Potential: Structural parallels with Rho-kinase inhibitors () and antiparasitic agents () suggest dual applicability, though empirical validation is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.